Naphthalene-2,7-diaminedihydrochloride
Description
Naphthalene-2,7-diaminedihydrochloride (hypothetical structure inferred from nomenclature) is a naphthalene derivative substituted with two amine groups at the 2- and 7-positions, forming a dihydrochloride salt. The dihydrochloride salt enhances water solubility compared to the free base, making it suitable for applications in pharmaceuticals, organic synthesis, or material science. Its reactivity is influenced by the electron-rich aromatic amine groups, enabling participation in coupling, diazotization, or coordination chemistry .
Properties
Molecular Formula |
C10H12Cl2N2 |
|---|---|
Molecular Weight |
231.12 g/mol |
IUPAC Name |
naphthalene-2,7-diamine;dihydrochloride |
InChI |
InChI=1S/C10H10N2.2ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;;/h1-6H,11-12H2;2*1H |
InChI Key |
XOGAKKQJSMRKOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)N)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-2,7-diaminedihydrochloride typically involves the following steps:
Starting Material: The process begins with naphthalene, which undergoes sulfonation to form naphthalene-2,7-disulfonic acid.
Reduction: The naphthalene-2,7-disulfonic acid is then reduced to naphthalene-2,7-diamine using reducing agents such as sodium sulfide or hydrogen in the presence of a catalyst.
Formation of Dihydrochloride Salt: Finally, the naphthalene-2,7-diamine is treated with hydrochloric acid to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Sulfonation: Large quantities of naphthalene are sulfonated using concentrated sulfuric acid.
Reduction in Reactors: The resulting naphthalene-2,7-disulfonic acid is reduced in industrial reactors using hydrogen gas and a suitable catalyst.
Crystallization: The naphthalene-2,7-diamine is then crystallized and converted to its dihydrochloride salt by adding hydrochloric acid
Chemical Reactions Analysis
Types of Reactions
Naphthalene-2,7-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: The compound can be reduced further to form naphthalenediols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Naphthalenediols
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
Naphthalene-2,7-diaminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe for detecting nucleic acids.
Medicine: Investigated for its potential anticancer properties due to its ability to stabilize G-quadruplex structures in DNA.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various chemical compounds
Mechanism of Action
The mechanism of action of naphthalene-2,7-diaminedihydrochloride involves its interaction with DNA and other biomolecules:
DNA Intercalation: The compound intercalates between DNA base pairs, stabilizing the DNA structure and inhibiting the activity of enzymes like telomerase.
G-Quadruplex Binding: It selectively binds to G-quadruplex structures in DNA, which are associated with telomeres and oncogene promoters, leading to potential anticancer effects
Comparison with Similar Compounds
Structural and Functional Group Variations
The following naphthalene derivatives share structural similarities but differ in substituents and functional groups:
Physicochemical Properties
Solubility:
- This compound : Expected moderate solubility in water due to ionic hydrochloride groups, though less than sulfonated derivatives like Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (100% concentration, fully water-soluble) .
- 2,7-Dimethylnaphthalene: Insoluble in water (nonpolar; molecular weight 156.22 g/mol) .
- Acid Red 1 : High solubility in polar solvents due to disulfonate and polar azo groups .
Reactivity:
- The diamine group in this compound enables reactions such as electrophilic substitution or coordination with metal ions.
- Azo dyes like Acid Red 1 are prone to photodegradation but stable under controlled pH conditions .
Stability and Handling
- Hydrochloride salts like this compound may be hygroscopic, requiring anhydrous storage.
- Sulfonated derivatives (e.g., Dipotassium 7-hydroxynaphthalene-1,3-disulphonate) are thermally stable and non-flammable .
- Azo dyes require protection from UV light to prevent decomposition .
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